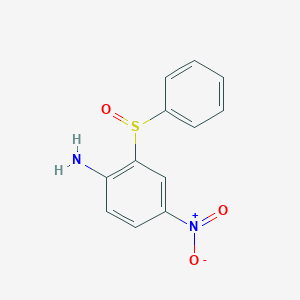![molecular formula C12H19NO3 B8428991 3-Cyclobutene-1,2-dione, 3-ethoxy-4-[[(1R)-1,2,2-trimethylpropyl]amino]-](/img/structure/B8428991.png)
3-Cyclobutene-1,2-dione, 3-ethoxy-4-[[(1R)-1,2,2-trimethylpropyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione is a synthetic organic compound with a unique structure that includes a cyclobutene ring substituted with ethoxy and trimethyl-propylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be formed through a cycloaddition reaction involving suitable dienes and alkenes under controlled conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Addition of the Trimethyl-Propylamino Group: The trimethyl-propylamino group can be added through a nucleophilic substitution reaction using appropriate amines and leaving groups.
Industrial Production Methods
Industrial production of ®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione: Lacks the ®-configuration, which may affect its reactivity and biological activity.
3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione analogs: Compounds with similar structures but different substituents, which can lead to variations in their properties.
Uniqueness
®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione is unique due to its specific stereochemistry and the presence of both ethoxy and trimethyl-propylamino groups
特性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC名 |
3-[[(2R)-3,3-dimethylbutan-2-yl]amino]-4-ethoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H19NO3/c1-6-16-11-8(9(14)10(11)15)13-7(2)12(3,4)5/h7,13H,6H2,1-5H3/t7-/m1/s1 |
InChIキー |
YSRUSQVLYQQMCN-SSDOTTSWSA-N |
異性体SMILES |
CCOC1=C(C(=O)C1=O)N[C@H](C)C(C)(C)C |
正規SMILES |
CCOC1=C(C(=O)C1=O)NC(C)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methoxy-2-methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B8428913.png)



![N-(2-Fluoro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine](/img/structure/B8428938.png)









